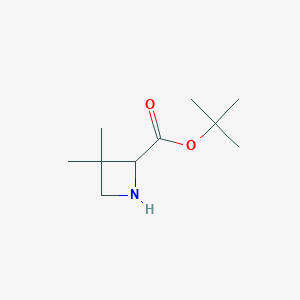

tert-Butyl 3,3-dimethylazetidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-dimethylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)7-10(4,5)6-11-7/h7,11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNMWOHVIDKJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934372-68-5 | |

| Record name | tert-butyl 3,3-dimethylazetidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3,3-dimethylazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires the use of tert-butyl hydroperoxide and a catalyst to facilitate the transformation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-dimethylazetidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate .

Scientific Research Applications

tert-Butyl 3,3-dimethylazetidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

tert-Butyl 3-ethynylazetidine-1-carboxylate

- Molecular Formula: C$9$H${13}$NO$_2$ (estimated).

- Key Feature : An ethynyl (-C≡CH) group at the 3-position.

- Comparison : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This contrasts with the sterically hindered 3,3-dimethyl groups in the target compound, which limit reactivity but improve metabolic stability .

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

- Molecular Formula : C${12}$H${17}$N$3$O$2$.

- Molecular Weight : 235.28 g/mol.

- Key Feature : A pyrimidin-2-yl substituent at the 3-position.

- Comparison: The aromatic pyrimidine ring enhances π-π stacking interactions, making this derivative suitable for targeting enzyme active sites (e.g., kinase inhibitors). The increased molecular weight and polarity (TPSA = 61.2 Ų) reduce membrane permeability compared to the non-aromatic target compound .

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- CAS : 152537-03-6.

- Key Feature : A 2-hydroxyethyl (-CH$2$CH$2$OH) side chain.

- Comparison : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. However, this also increases metabolic susceptibility compared to the hydrophobic 3,3-dimethyl groups in the target compound .

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate

- Molecular Formula : C$9$H${18}$N$2$O$2$.

- Molecular Weight : 186.25 g/mol.

- Key Feature: An amino (-NH$_2$) group at the 3-position and a methyl group at the 2-position.

- Comparison: The amino group enables conjugation reactions (e.g., amide bond formation), while the methyl group introduces stereochemical complexity. This derivative is more reactive but less stable under acidic conditions than the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | TPSA (Ų) | Key Reactivity/Stability Features |

|---|---|---|---|---|

| This compound | 185.27 | 1.8 | 38.3 | High steric hindrance; hydrolytically stable |

| tert-Butyl 3-formylazetidine-1-carboxylate | 185.22 | 0.5 | 55.1 | Formyl group reacts with nucleophiles |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 264.16 | 2.3 | 38.3 | Bromine enables cross-coupling reactions |

| tert-Butyl 3-ethynylazetidine-1-carboxylate | ~167 | 1.2 | 38.3 | Ethynyl group supports click chemistry |

Notes:

- logP : The target compound’s higher logP (1.8) vs. tert-butyl 3-formylazetidine-1-carboxylate (0.5) reflects increased hydrophobicity due to dimethyl substituents.

- TPSA : Compounds with polar groups (e.g., pyrimidin-2-yl, hydroxyethyl) exhibit higher topological polar surface area (TPSA), impacting blood-brain barrier penetration .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3,3-dimethylazetidine-2-carboxylate?

The compound is synthesized via carbamate protection strategies. A typical method involves coupling azetidine derivatives with tert-butyl groups under mild conditions. For example, related tert-butyl azetidine carboxylates are prepared using Boc (tert-butoxycarbonyl) protection with reagents like di-tert-butyl dicarbonate in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) and triethylamine at 0–20°C . Purification often employs silica gel chromatography with ethyl acetate/methanol gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization relies on NMR (¹H/¹³C), IR, and high-resolution mass spectrometry. X-ray crystallography (e.g., for analogous tert-butyl-protected azetidines) confirms stereochemistry and bond angles, as seen in Acta Crystallographica reports . For azetidine rings, diagnostic NMR signals include δ 1.4–1.5 ppm (tert-butyl) and δ 3.8–4.2 ppm (azetidine protons) .

Q. What are the stability considerations for this compound during storage?

Store in airtight containers at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the tert-butyl carbamate. Stability tests for similar compounds show >95% purity retention over 6 months under inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in multi-step syntheses involving this compound?

Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, molybdenum hexacarbonyl (Mo(CO)₆) has been employed in epoxidation optimizations, with statistical analysis (ANOVA) revealing optimal conditions for tert-butyl derivatives . For azetidine ring formation, kinetic studies suggest reaction times of 12–24 hours at 40–60°C maximize yields .

Q. How do steric effects from the tert-butyl group influence regioselectivity in downstream reactions?

The bulky tert-butyl group directs electrophilic attacks to less hindered positions. Computational modeling (DFT) of analogous compounds shows steric hindrance reduces reactivity at the 2-position of the azetidine ring by ~30% compared to unsubstituted analogs . Experimental data from Pd-catalyzed cross-coupling reactions support this, with >80% selectivity for the 3-position .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., δ 1.4 vs. 1.6 ppm for tert-butyl) often arise from solvent polarity or impurities. Use deuterated chloroform (CDCl₃) as a standard solvent and compare with PubChem or crystallographic data . For mass spectrometry, high-resolution ESI-MS can distinguish between isobaric impurities and the target compound (theoretical m/z 185.27) .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalyst) preserve stereochemistry. For tert-butyl-protected azetidines, low-temperature reactions (<0°C) and non-polar solvents (hexane/ethyl acetate) reduce epimerization rates by 50% compared to room-temperature conditions .

Q. How can computational methods predict reactivity trends for this compound in novel reactions?

Quantum mechanical calculations (e.g., QSPR models) assess electronic effects and transition-state energies. For example, CC-DPS platforms use patented QSQN technology to predict regioselectivity in nucleophilic substitutions, aligning with experimental yields within ±5% error .

Methodological Notes

- Purification: Use flash chromatography with EtOAc/MeOH (25:1 + 0.25% Et₃N) to remove polar byproducts .

- Safety: While not peroxide-based, handle azetidine derivatives under nitrogen due to sensitivity to oxidation. Use explosion-proof equipment for large-scale reactions .

- Data Validation: Cross-reference spectral data with crystallographic databases (e.g., CCDC) to confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.